molecular formula C18H17N3O2S2 B2656767 N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide CAS No. 476458-17-0

N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2656767
CAS No.: 476458-17-0
M. Wt: 371.47
InChI Key: TXSFZHLYALXLBM-UHFFFAOYSA-N
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Description

N-(2-(4-Methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a 4-methoxyphenyl substituent and a thiophene-acetamide side chain. Its structural complexity arises from the combination of sulfur-containing heterocycles (thiophene and thienopyrazole) and a polar acetamide group, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c1-23-13-6-4-12(5-7-13)21-18(15-10-24-11-16(15)20-21)19-17(22)9-14-3-2-8-25-14/h2-8H,9-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSFZHLYALXLBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action.

Chemical Structure

The compound features a thieno[3,4-c]pyrazole core substituted with a 4-methoxyphenyl group and a thiophen-2-yl acetamide moiety. Its structural formula can be represented as follows:

C17H20N4O2S\text{C}_{17}\text{H}_{20}\text{N}_{4}\text{O}_{2}\text{S}

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₇H₂₀N₄O₂S
Molecular Weight348.43 g/mol
CAS Number893937-76-3

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of thienopyridines and thieno[3,4-c]pyrazoles have shown effectiveness against various bacterial strains. In particular, compounds with the methoxyphenyl group demonstrated activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Evaluation

A study evaluated several derivatives for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The most effective compounds exhibited minimal inhibitory concentrations (MIC) comparable to standard antibiotics like gentamicin. The results are summarized in Table 1.

Compound IDBacterial StrainMIC (µg/mL)Reference Drug (Gentamicin)
3aE. coli15.6315.63
4aS. aureus15.6315.63
12bS. aureus (MRSA)15.6315.63

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Thieno[3,4-c]pyrazole derivatives have been identified as promising candidates in cancer therapy due to their ability to inhibit tumor cell proliferation.

The mechanism involves the modulation of key signaling pathways associated with cancer cell growth and survival. Specifically, compounds targeting DNA gyrase have shown promising results in inhibiting cancer cell lines.

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in various models.

In Vitro Studies

In vitro studies have indicated that this compound can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting its potential use in treating inflammatory diseases.

Comparison with Similar Compounds

Methodological Considerations

Structural analyses of such compounds typically employ:

  • SHELXL : For refining crystallographic data, ensuring accurate bond-length and angle measurements .
  • WinGX/ORTEP : For visualizing anisotropic displacement ellipsoids and molecular geometry .

These tools are critical for elucidating the dihedral angles and hydrogen-bonding patterns observed in analogs like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide .

Q & A

Basic Research Questions

Q. What are the critical steps and conditions for synthesizing N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide?

  • Methodology : Synthesis typically involves cyclization to form the thieno[3,4-c]pyrazole core, followed by substitution reactions to introduce the 4-methoxyphenyl and thiophen-2-yl acetamide groups. Key steps include:

  • Cyclization : Precursors like thiophene derivatives react with hydrazine derivatives under reflux in solvents like ethanol or DMF .
  • Substitution : Halogenated intermediates (e.g., 4-methoxyphenyl chloride) are coupled via nucleophilic aromatic substitution, requiring base catalysts (e.g., K₂CO₃) and controlled temperatures (60–80°C) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (methanol/acetone) ensures high purity (>95%) .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR (400 MHz, DMSO-d₆) identifies aromatic protons (δ 6.8–7.4 ppm), methoxy groups (δ 3.8 ppm), and acetamide carbonyls (δ 168–170 ppm). Coupling constants confirm substitution patterns .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks ([M+H]⁺) matching the theoretical mass, with fragmentation patterns validating the thienopyrazole backbone .
  • Elemental Analysis : C, H, N, S percentages are compared to theoretical values (deviation <0.3%) .

Q. What analytical techniques are used to assess purity and stability?

  • Methodology :

  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) quantify impurities (<2%) and monitor degradation under stress conditions (e.g., pH 1–13, 40–60°C) .
  • Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition onset >200°C) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure?

  • Methodology :

  • X-ray Diffraction : Single-crystal X-ray analysis (using SHELXL ) reveals bond angles, torsion angles, and hydrogen-bonding networks. For example, the dihedral angle between the thiophen-2-yl and 4-methoxyphenyl groups can be measured to predict steric interactions .
  • WinGX Suite : Processes diffraction data to generate ORTEP diagrams, highlighting anisotropic displacement ellipsoids and intermolecular interactions (e.g., π-π stacking) .

Q. How do reaction kinetics and thermodynamics influence by-product formation during synthesis?

  • Methodology :

  • Kinetic Studies : Time-resolved NMR monitors intermediate formation (e.g., imine intermediates in cyclization) to optimize reaction times (typically 6–12 hours) .
  • Thermodynamic Profiling : Differential Scanning Calorimetry (DSC) identifies exothermic/endothermic events, guiding temperature control to suppress side reactions (e.g., over-oxidation) .

Q. What strategies are effective for resolving contradictions in biological activity data across studies?

  • Methodology :

  • Dose-Response Curves : IC₅₀ values from in vitro assays (e.g., kinase inhibition) are compared across cell lines (HEK293 vs. HeLa) to identify cell-specific effects .
  • Molecular Docking : AutoDock Vina predicts binding modes to targets (e.g., COX-2), reconciling discrepancies between computational and experimental IC₅₀ values .

Q. How can substituent modifications enhance target selectivity in SAR studies?

  • Methodology :

  • Thiophene vs. Phenyl Analogs : Replacing the thiophen-2-yl group with phenyl reduces π-stacking with hydrophobic enzyme pockets, lowering affinity (ΔG = +2.1 kcal/mol) .
  • Methoxy Position : Para-methoxy groups on the phenyl ring improve solubility (logP reduction by 0.5) without compromising binding .

Q. What role do hydrogen-bonding patterns play in crystallographic packing?

  • Methodology :

  • Graph Set Analysis : Etter’s rules classify hydrogen bonds (e.g., N–H⋯O=C motifs as R₂²(8) patterns), which stabilize crystal lattices and influence melting points .
  • Hirshfeld Surfaces : CrystalExplorer software maps intermolecular contacts, showing >30% contribution from H⋯O/N interactions in the lattice .

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